Unraveling the Molecular Architecture and Analytical Workflows of Bisquaternary Aminosteroids: A Technical Whitepaper
Unraveling the Molecular Architecture and Analytical Workflows of Bisquaternary Aminosteroids: A Technical Whitepaper
Identifier Resolution & Nomenclature Clarification
In the landscape of drug development and chemical informatics, precision in registry identifiers is paramount. The identifier CAS 10500-66-0 is mathematically valid (passing the CAS check-digit algorithm); however, it is an unregistered "ghost" identifier in the global public CAS registry. In pharmacological literature and chemical sourcing, this sequence is universally recognized as a typographical deviation of CAS 15500-66-0 [1], the official registry number for Pancuronium bromide .
As a Senior Application Scientist, I must ensure scientific integrity by anchoring this technical guide to the verified compound. The following whitepaper deconstructs the molecular structure, weight, and self-validating analytical protocols for Pancuronium bromide (CAS 15500-66-0), a prototypical bisquaternary aminosteroid.
Physicochemical Profiling & Structural Causality
Pancuronium bromide is engineered with a rigid steroid nucleus (androstane) that acts as a structural scaffold. Attached to this scaffold are two quaternary ammonium groups (piperidinium rings) positioned at specific spatial distances.
Structural Causality: The distance between these two positively charged nitrogen atoms is not arbitrary; it precisely mimics the spatial arrangement of two acetylcholine molecules. This structural homology is the exact reason it can bridge and bind to the dual
Quantitative Data Summary
| Property | Value | Scientific Implication |
| Target CAS Number | 15500-66-0[1] | Corrected from the unregistered 10500-66-0. |
| Chemical Name | Pancuronium bromide | Dibromide salt of the aminosteroid. |
| Molecular Formula | C35H60Br2N2O4[4] | Indicates high saturation and halogenation. |
| Molecular Weight (Salt) | 732.67 g/mol [5] | Used for gravimetric standard preparation. |
| Molecular Weight (Base) | 572.87 g/mol [6] | Critical target mass for ESI+ Mass Spectrometry. |
| LogP (Computed) | 1.21[6] | Indicates moderate lipophilicity; requires reverse-phase chromatography. |
Pharmacodynamic Mechanisms & Receptor Kinetics
Pancuronium bromide operates as a competitive, non-depolarizing neuromuscular blocking agent[2]. Under normal physiological conditions, the nAChR at the neuromuscular junction acts as a ligand-gated ion channel. When endogenous acetylcholine binds to the
Because Pancuronium is a bulky bisquaternary molecule, its high-affinity binding to the
Fig 1: Competitive inhibition of the nicotinic acetylcholine receptor (nAChR) by Pancuronium.
Self-Validating Analytical Protocols
To ensure trustworthiness in drug development, protocols cannot merely be a list of steps; they must be self-validating systems with built-in causality and controls. Below is the optimized HPLC-MS workflow for the quantification of Pancuronium bromide, overcoming its inherent lack of UV absorbance[3][7].
Protocol: Stability-Indicating HPLC-MS Quantification
Scientific Rationale: We utilize a C18 stationary phase for reverse-phase separation of the moderately lipophilic steroid backbone. The mobile phase is strictly buffered to pH 3.0 using ammonium formate. Why? The acidic environment ensures the quaternary amines remain fully ionized, preventing peak tailing and maximizing the ionization efficiency for positive Electrospray Ionization (ESI+) in the mass spectrometer[7].
Step-by-Step Methodology:
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System Suitability & Matrix Preparation:
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Action: Prepare a 4 mg/mL stock solution of Pancuronium bromide in a mimetic matrix (e.g., sodium acetate, sodium chloride, and water for injection)[7].
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Validation: Spike the matrix with a known internal standard (IS) such as Vecuronium. The IS validates extraction recovery and corrects for MS ion suppression.
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Chromatographic Separation:
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Mass Spectrometric Detection (ESI+):
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Action: Monitor the transition of the free cation (m/z ~573) using Multiple Reaction Monitoring (MRM).
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Validation: Monitor for known degradation products (e.g., 3-desacetylpancuronium and 17-desacetylpancuronium) to ensure the method is stability-indicating[7].
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Data Analysis:
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Action: Calculate the area under the curve (AUC) ratio of Pancuronium to the IS. Establish linearity across a calibration curve of 1.5 µg/mL to 2.5 µg/mL[7].
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Fig 2: Self-validating HPLC-MS analytical workflow for Pancuronium quantification.
References
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CAS Common Chemistry. "Pancuronium bromide - CAS 15500-66-0." American Chemical Society. Available at:[Link][1]
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PubChem. "Pancuronium Bromide | C35H60Br2N2O4 | CID 27350." National Center for Biotechnology Information. Available at:[Link][4]
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DrugCentral. "Pancuronium - Molecular Weight and BioActivity." Available at: [Link][6]
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National Institutes of Health (PMC). "Predictive stability, novel HPLC-MS analysis and semi-automatic compounding process for the emergency implementation of a production line of pancuronium." Available at:[Link][7]
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Fortune Journals. "Chromatographic and Spectrophotometric Analysis of Pancuronium Bromide." Available at:[Link][3]
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. Pancuronium bromide | 15500-66-0 [chemicalbook.com]
- 3. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 4. Pancuronium Bromide | C35H60Br2N2O4 | CID 27350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. pancuronium [drugcentral.org]
- 7. Predictive stability, novel HPLC-MS analysis and semi-automatic compounding process for the emergency implementation of a production line of pancuronium in injectable solution - PMC [pmc.ncbi.nlm.nih.gov]
